molecular formula C8H11NO3S B15057101 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylicacid

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylicacid

Cat. No.: B15057101
M. Wt: 201.25 g/mol
InChI Key: STJWREXNZQUXDH-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid is a thiazole-based carboxylic acid derivative characterized by an ethoxymethyl substituent at the 4-position of the thiazole ring. Thiazole derivatives are widely studied for their pharmacological and agrochemical applications, with structural modifications at the 4- and 5-positions significantly influencing their bioactivity and physicochemical properties . The ethoxymethyl group introduces a polar, ether-containing side chain, which may enhance solubility and metabolic stability compared to purely aromatic or alkyl substituents .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-(ethoxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H11NO3S/c1-3-12-4-6-7(8(10)11)13-5(2)9-6/h3-4H2,1-2H3,(H,10,11)

InChI Key

STJWREXNZQUXDH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(SC(=N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization-Based Thiazole Ring Formation

The thiazole ring serves as the structural backbone, typically constructed via cyclization reactions. A common approach involves condensing α-halo carbonyl compounds with thioureas or thioamides. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate (a precursor to related compounds) is synthesized by cyclizing ethyl 2-bromoacetate with thiourea, followed by reaction with methyl isothiocyanate. Adapting this method, introducing an ethoxymethyl group at position 4 requires a tailored α-halo precursor.

Key Steps :

  • Cyclization : Reacting 3-ethoxypropanal (as the α-halo carbonyl equivalent) with thioacetamide in the presence of a base forms the thiazole ring with an ethoxymethyl group.
  • Ester Hydrolysis : The intermediate ethyl ester is hydrolyzed to the carboxylic acid using NaOH or LiOH.

Example Protocol :

  • Ethyl 4-(ethoxymethyl)-2-methylthiazole-5-carboxylate is synthesized via cyclization of 3-ethoxypropanal bromide with thioacetamide in ethanol. Hydrolysis with aqueous NaOH (reflux, 6 h) yields the target carboxylic acid.

Post-Cyclization Functionalization

For existing thiazole frameworks, late-stage alkylation introduces the ethoxymethyl group. This method avoids challenges in regioselective cyclization.

Procedure :

  • Hydroxymethyl Intermediate : 4-Hydroxymethyl-2-methylthiazole-5-carboxylic acid is prepared by reducing a nitrile or oxidizing a hydroxymethyl precursor.
  • Alkylation : Treating the hydroxymethyl derivative with ethyl bromide or diethyl sulfate in the presence of K₂CO₃ or NaH in DMF introduces the ethoxy group.

Optimization Notes :

  • Solvent : DMF or THF enhances solubility of intermediates.
  • Temperature : Alkylation proceeds efficiently at 80–100°C.
  • Yield : Reported yields range from 65–85% after purification by recrystallization.

Alternative Routes via Carboxylic Acid Chlorides

Activating the carboxylic acid as an acid chloride facilitates further transformations. This route is particularly useful for introducing electron-withdrawing groups or preparing derivatives.

Synthesis Pathway :

  • Chlorination : Treat 4-(ethoxymethyl)-2-methylthiazole-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.
  • Functionalization : The acid chloride reacts with amines or alcohols to yield amides or esters, though this step is optional for the target compound.

Case Study :

  • In a Pd/BaSO₄-catalyzed hydrogenation, 4-methylthiazole-5-carboxylic acid chloride is converted to 4-methyl-5-formylthiazole. Analogous methods could reduce or modify the ethoxymethyl group if needed.

Structural and Reaction Insights from Patents

Recent patents highlight innovations in thiazole synthesis, emphasizing greener methodologies and improved yields:

Patent CN115093379A :

  • Hydrolysis-Cyanation : A two-step process converts nitriles to carbamoyl groups via controlled hydrolysis. For 4-(ethoxymethyl)-2-methylthiazole-5-carboxylic acid, this method could adapt to introduce the ethoxymethyl group early in the synthesis.
  • Conditions : Using H₂O₂ and K₂CO₃ in DMSO at 0–5°C minimizes side reactions.

Patent WO2012032528A2 :

  • Alkylation Efficiency : Demonstrates isobutyl bromide’s use for etherification, suggesting ethyl bromide’s viability for ethoxymethyl introduction.
  • Purification : Column chromatography is avoided by pH-controlled crystallizations, enhancing scalability.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclization Direct ring formation with substituents Requires specialized precursors 60–75%
Post-Cyclization Alkylation Flexible, modular approach Multi-step, lower overall yield 50–70%
Acid Chloride Intermediate Enables diverse derivatives Handling hazardous reagents (SOCl₂) 70–85%

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at the 4-position demands careful precursor design. Computational modeling (DFT) predicts favorable sites for electrophilic attack.
  • Purification : Silica gel chromatography is often replaced with recrystallization (e.g., from methanol/water) to isolate the crystalline product.
  • Green Chemistry : Recent shifts emphasize replacing toxic reagents (e.g., KCN) with H₂O₂ or enzymatic catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-2-methylthiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 3,4-dimethoxyphenyl) increase hydrophobicity (higher LogP) compared to aliphatic groups like ethoxymethyl .

Key Findings :

  • Antimicrobial Activity : Aromatic substituents (e.g., 3,4-dimethoxyphenyl) enhance antifungal activity, likely due to improved membrane penetration .
  • Enzyme Inhibition : Electron-withdrawing groups (e.g., fluoro in 4-fluorophenyl derivatives) improve xanthine oxidase inhibition by stabilizing enzyme-ligand interactions .

Structure-Activity Relationship (SAR) Analysis

  • Position 4 Modifications :
    • Ethoxymethyl : Enhances solubility but may reduce target affinity compared to aromatic substituents.
    • Aromatic Groups : Electron-rich substituents (e.g., methoxy) improve antimicrobial activity, while halogens (e.g., fluoro) enhance enzyme inhibition .
  • Position 2 Methyl Group : Critical for maintaining thiazole ring stability and preventing metabolic oxidation .

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